molecular formula C16H22O6 B048844 Bis(4-hydroxybutyl) terephthalate CAS No. 23358-95-4

Bis(4-hydroxybutyl) terephthalate

Cat. No.: B048844
CAS No.: 23358-95-4
M. Wt: 310.34 g/mol
InChI Key: MRLFFZIIRRKXBJ-UHFFFAOYSA-N
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Description

Bis(4-hydroxybutyl) terephthalate is an organic compound with the molecular formula C16H22O6. It is a derivative of terephthalic acid and is characterized by the presence of two 4-hydroxybutyl groups attached to the terephthalate core. This compound is primarily used in the synthesis of polyesters and polyurethanes, contributing to the production of various industrial and commercial materials.

Mechanism of Action

Target of Action

Bis(4-hydroxybutyl) terephthalate (BHBT) is primarily used in the synthesis of polymers, specifically non-isocyanate thermoplastic polyurethanes (NI-TPUs) . The primary targets of BHBT are the monomers that it interacts with during the polymerization process .

Mode of Action

BHBT is synthesized from the condensation of dimethyl terephthalate with excessive 1,4-butanediol . It then undergoes transurethane polycondensation with 1,6-bis(hydroxyethyloxy carbonyl amino) hexane (BHCH) at different BHCH/BHBT molar ratios . This process is carried out at 170 °C under a reduced pressure of 3 mmHg . The interaction between BHBT and BHCH results in the formation of NI-TPUs .

Biochemical Pathways

The biochemical pathway involved in the action of BHBT is the polymerization process. This process involves the reaction of BHBT with BHCH to form NI-TPUs . The polymerization process is catalyzed by titanium iso-propoxide .

Result of Action

The result of BHBT’s action is the formation of NI-TPUs . These polymers exhibit a number of desirable properties, including a high melting point ™, good tensile strength, and good toughness . The introduction of dibutylene terephthalate units into the polymer structure improves the mechanical properties .

Action Environment

The action of BHBT is influenced by several environmental factors. The temperature and pressure conditions under which the polycondensation reaction occurs are critical for the successful formation of NI-TPUs . Additionally, the presence of a catalyst, such as titanium iso-propoxide, is necessary for the transesterification process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-hydroxybutyl) terephthalate is synthesized through the condensation reaction of dimethyl terephthalate with an excess of 1,4-butanediol. The reaction is typically catalyzed by titanium iso-propoxide, which has been found to be more effective than metal acetates . The reaction is carried out at elevated temperatures, around 170°C, under reduced pressure to facilitate the removal of methanol, a by-product of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the transesterification of bis(2-hydroxyethyl) terephthalate with 1,4-butanediol. Catalysts such as zinc acetate, antimony(III) oxide, tin(II) chloride, and titanium iso-propoxide are used to enhance the reaction efficiency . The reaction conditions, including temperature and catalyst loading, are optimized to achieve high yields and conversion rates.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows for the formation of polyesters with superior mechanical properties. The presence of 4-hydroxybutyl groups enhances the flexibility and toughness of the resulting polymers, making them suitable for a wide range of applications .

Properties

IUPAC Name

bis(4-hydroxybutyl) benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c17-9-1-3-11-21-15(19)13-5-7-14(8-6-13)16(20)22-12-4-2-10-18/h5-8,17-18H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLFFZIIRRKXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451455
Record name bis(hydroxybutyl) terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23358-95-4
Record name bis(hydroxybutyl) terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-hydroxybutyl) terephthalate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEN57P2BTT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

This example demonstrates the transesterification reaction of dimethyl terephthalate with 1,4-butanediol using lanthanum tris(acetylacetonate) hydrate as the transesterification catalyst (150 ppm La based on final polymer) to form bis(4-hydroxybutyl) terephthalate.
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lanthanum tris(acetylacetonate) hydrate
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Synthesis routes and methods II

Procedure details

An autoclave equipped with a stirrer and distillation outlet was charged with 166 g (1.00 mole) of terephthalic acid, 180 g (2.00 moles) of 1,4-butanediol, and a small amount of lithium acetate as a catalyst. After the autoclave was provided with nitrogen at 3 kg/cm2, the mixture was reacted at 260° C. for 3 hours to obtain BHBT.
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166 g
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180 g
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lithium acetate
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catalyst
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Synthesis routes and methods III

Procedure details

In order to produce polyesters derived from 1,4-butanediol such as polybutyleneterephthalate, the reaction of one mole of terephthalic acid and/or a dialkyl ester with 1.1-2.2 moles of 1,4-butanediol is conducted at about 150°-230° C. for about 0.5-5 hours to produce bis(hydroxybutyl) terephthalate and oligomers thereof. Thereafter, the reaction is continued, heating at a temperature of about 230°-260° C. under a gradually reduced pressure of about 0.05-10 mmHg, until a polyester having a suitable degree of polymerization is produced. Depending upon the progress of the polycondensation, an excess of 1,4-butanediol is distilled out from the reaction system. It is quite important to recover and to reuse the distilled 1,4-butanediol mixture in the polycondensation system in order to lower the cost of the production of the polyester.
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1 mol
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dialkyl ester
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1.65 (± 0.55) mol
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